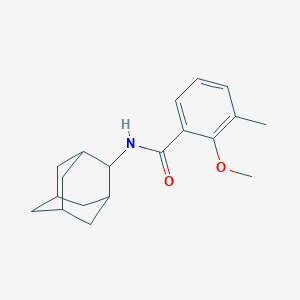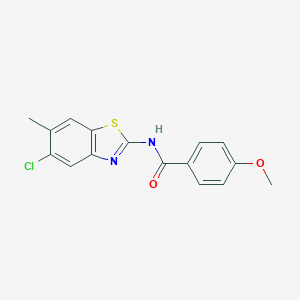![molecular formula C18H20N2O2 B244912 N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B244912.png)
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of phenylacetamide and has been studied extensively for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that play a role in inflammation, cancer, and viral replication. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide can alter the expression of genes that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has also been shown to inhibit the replication of HIV and other viruses by inhibiting the activity of viral enzymes. Additionally, N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under various conditions and can be stored for long periods of time without degradation. However, one limitation of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide. One area of research is to further elucidate its mechanism of action. This can be done by identifying its molecular targets and studying its effects on various cellular pathways. Another area of research is to study its potential use in combination with other drugs for the treatment of various diseases. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been shown to have synergistic effects with other drugs, and studying its combination with other drugs can lead to the development of more effective treatments. Additionally, future research can focus on the development of more potent and selective derivatives of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide for use in various scientific research applications.
Synthesemethoden
The synthesis of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide involves the reaction of 4-morpholineaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide in its pure form. This synthesis method has been optimized to yield high purity and high yield of N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(4-morpholinyl)phenyl]-2-phenylacetamide has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H20N2O2 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21) |
InChI-Schlüssel |
OIDKJTLHLDHPNV-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)
![2-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244846.png)
![2-(4-chlorophenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244848.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B244849.png)

![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]propanamide](/img/structure/B244852.png)
![3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244856.png)